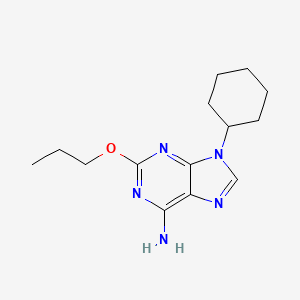

9-Cyclohexyl-2-n-propoxy-9H-adenine

Número de catálogo B1207937

Peso molecular: 275.35 g/mol

Clave InChI: HCCZHQLKTDQYBT-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04172829

Procedure details

A solution of 2.21 g. (7.8 mmoles) of 9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine in 30 ml. of 90% ethanol was hydrogenated overnight with 250 mg. of 10% Pd-C and then filtered. The filtrate was evaporated in vacuo, giving a residue which was crystallized from ethyl acetate-n-hexane. Yield 1.85 g. (76%); m.p. 148°-150° C. IR(KBr): 3510, 2930, 1670, 1640, 1595, 1405 cm-1. UV: λmaxMeOH 252 nm (ε 8360), 269 nm (ε 13200). NMR(CDCl3): δ 1.03(3H, t, J=7 Hz), 1.80(12H, m), 4.20(2H, t, J=7 Hz), 4.35(1H, m), 6.02(2H, s), 7.55(1H, s).

Name

9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine

Quantity

7.8 mmol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([N:7]2[CH:15]=[N:14][C:13]3[C:8]2=[N:9][C:10]([O:17][CH2:18][CH2:19][CH3:20])=[N:11][C:12]=3[NH2:16])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1>C(O)C>[CH:1]1([N:7]2[CH:15]=[N:14][C:13]3[C:8]2=[N:9][C:10]([O:17][CH2:18][CH2:19][CH3:20])=[N:11][C:12]=3[NH2:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

|

Inputs

Step One

|

Name

|

9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine

|

|

Quantity

|

7.8 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CCCC1)N1C2=NC(=NC(=C2N=C1)N)OCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

of 10% Pd-C and then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from ethyl acetate-n-hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)N1C2=NC(=NC(=C2N=C1)N)OCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |